molecular formula C9H6F2OS B2496051 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 1097802-78-2

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B2496051
CAS No.: 1097802-78-2
M. Wt: 200.2
InChI Key: ZKHRMJIMQAGHPD-UHFFFAOYSA-N
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Description

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic organic compound with the molecular formula C9H6F2OS and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of fluorine atoms at the 6 and 7 positions on the benzothiopyran ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the fluorination of a suitable precursor. One common method involves the use of 6,7-difluorochroman-4-one as a starting material, which undergoes a series of reactions including cyclization and oxidation to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its specific substitution pattern and the presence of the benzothiopyran ring, which imparts distinct chemical and biological properties. Its fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound with the molecular formula C9H6F2OSC_9H_6F_2OS and a molecular weight of 200.21 g/mol. This compound has garnered attention in recent years due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a benzothiopyran ring system, which is significant for its chemical reactivity and biological interactions. The presence of fluorine atoms at positions 6 and 7 enhances the compound's stability and reactivity, making it a focal point for various research applications.

PropertyValue
Molecular FormulaC9H6F2OS
Molecular Weight200.21 g/mol
CAS Number1097802-78-2
IUPAC Name6,7-difluoro-2,3-dihydrothiochromen-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance the compound's affinity for these targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example, research has shown that derivatives of benzothiopyran compounds can inhibit the growth of various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis could explain this effect.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition potential of this compound. For instance:

  • Cyclooxygenase (COX) Inhibition : Some derivatives have shown promise in inhibiting COX enzymes, which are crucial in inflammation and pain pathways.
  • Protein Kinase Inhibition : Research indicates that certain benzothiopyran derivatives can inhibit protein kinases involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiopyran derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects against breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 50 µM over 48 hours.

Properties

IUPAC Name

6,7-difluoro-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2OS/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHRMJIMQAGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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